molecular formula C12H11Br B8008921 2-(Bromomethyl)-6-methylnaphthalene CAS No. 52988-15-5

2-(Bromomethyl)-6-methylnaphthalene

Cat. No.: B8008921
CAS No.: 52988-15-5
M. Wt: 235.12 g/mol
InChI Key: WXVYIUWVQRUEBW-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-methylnaphthalene is a useful research compound. Its molecular formula is C12H11Br and its molecular weight is 235.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • 2-Bromo-6-methoxynaphthalene, a related compound, is an important intermediate in the preparation of non-steroidal anti-inflammatory agents like nabumetone and naproxen. Innovative synthesis methods for this compound have been developed due to environmental and toxicological concerns associated with traditional methods (Xu & He, 2010).

  • Revised carbon-13 NMR signal assignments of 2-(bromomethyl)naphthalene were determined by Ernst (1989), correcting previous literature assignments. This study contributes to a deeper understanding of the molecular structure of these compounds (Ernst, 1989).

  • The shape-selective methylation of 2-methylnaphthalene with methanol over hydrothermally treated HZSM-5 zeolite catalysts has been investigated. This research is significant for industrial applications, particularly in synthesizing polyethylenenaphthalate, a key polymer material (Zhao et al., 2008).

  • Griffin et al. (1981) explored the pulmonary toxicity and hepatic and extrahepatic metabolism of 2-methylnaphthalene in mice, providing insights into the biological and toxicological effects of these compounds (Griffin et al., 1981).

  • Sun et al. (2022) studied the catalytic performance of acid-modified Hβ molecular sieves for the acylation of 2-methylnaphthalene, highlighting the importance of this reaction in organic synthesis and industrial applications (Sun et al., 2022).

Properties

IUPAC Name

2-(bromomethyl)-6-methylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Br/c1-9-2-4-12-7-10(8-13)3-5-11(12)6-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXVYIUWVQRUEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30491568
Record name 2-(Bromomethyl)-6-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30491568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52988-15-5
Record name 2-(Bromomethyl)-6-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30491568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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